molecular formula C11H20 B14340145 1,2,5,5-Tetramethylcycloheptene CAS No. 106007-91-4

1,2,5,5-Tetramethylcycloheptene

Cat. No.: B14340145
CAS No.: 106007-91-4
M. Wt: 152.28 g/mol
InChI Key: VXANAVFWLBEGSZ-UHFFFAOYSA-N
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Description

1,2,5,5-Tetramethylcycloheptene is an organic compound with the molecular formula C11H20. It is a cycloalkene, meaning it contains a ring structure with one or more double bonds. This compound is characterized by its four methyl groups attached to the cycloheptene ring, specifically at the 1, 2, 5, and 5 positions. The presence of these methyl groups significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5,5-Tetramethylcycloheptene can be synthesized through various organic reactions. One common method involves the alkylation of cycloheptene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the addition of methyl groups to the cycloheptene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2,5,5-Tetramethylcycloheptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the double bond in the cycloheptene ring to a single bond, resulting in a saturated cycloalkane.

    Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Hydrogenation using a palladium or platinum catalyst is a common method for reducing the double bond.

    Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) can introduce halogen atoms into the compound.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of saturated cycloalkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1,2,5,5-Tetramethylcycloheptene has various applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

    Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,2,5,5-Tetramethylcycloheptene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by the oxidizing agent, leading to the formation of an intermediate that eventually converts to a ketone or alcohol. The molecular targets and pathways involved in these reactions are influenced by the compound’s structure and the nature of the reagents used.

Comparison with Similar Compounds

    Cycloheptene: A simpler cycloalkene with a seven-membered ring and one double bond.

    1,2-Dimethylcycloheptene: A cycloheptene derivative with two methyl groups attached to the ring.

    1,2,3,4-Tetramethylcycloheptene: Another tetramethyl-substituted cycloheptene with methyl groups at different positions.

Uniqueness: 1,2,5,5-Tetramethylcycloheptene is unique due to the specific positioning of its four methyl groups. This arrangement affects its chemical reactivity and physical properties, making it distinct from other cycloheptene derivatives. The compound’s unique structure allows for specific interactions in chemical reactions, leading to the formation of unique products and intermediates.

Properties

CAS No.

106007-91-4

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

1,2,5,5-tetramethylcycloheptene

InChI

InChI=1S/C11H20/c1-9-5-7-11(3,4)8-6-10(9)2/h5-8H2,1-4H3

InChI Key

VXANAVFWLBEGSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC(CC1)(C)C)C

Origin of Product

United States

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